BenchChemオンラインストアへようこそ!

4-Phenyl-2-(3-pyridinyl)butanenitrile

Physicochemical profiling Lipophilicity ADME prediction

4-Phenyl-2-(3-pyridinyl)butanenitrile (CAS 6529-37-9, molecular formula C15H14N2, MW 222.29 g/mol) is a dual aryl-substituted nitrile in which a phenyl group and a 3-pyridinyl group are connected via a butanenitrile scaffold. The compound exhibits a computed LogP of 3.32 and a polar surface area (PSA) of 36.68 Ų.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B8747887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-2-(3-pyridinyl)butanenitrile
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C#N)C2=CN=CC=C2
InChIInChI=1S/C15H14N2/c16-11-14(15-7-4-10-17-12-15)9-8-13-5-2-1-3-6-13/h1-7,10,12,14H,8-9H2
InChIKeyCQGVFWQOYMOUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-2-(3-pyridinyl)butanenitrile (CAS 6529-37-9) Technical Baseline for Scientific Procurement


4-Phenyl-2-(3-pyridinyl)butanenitrile (CAS 6529-37-9, molecular formula C15H14N2, MW 222.29 g/mol) is a dual aryl-substituted nitrile in which a phenyl group and a 3-pyridinyl group are connected via a butanenitrile scaffold. The compound exhibits a computed LogP of 3.32 and a polar surface area (PSA) of 36.68 Ų [1]. A reliable synthesis from 3-pyridylacetonitrile (23 g) and (2-bromoethyl)benzene using sodium amide (8 g) in tetrahydrofuran under nitrogen at 0 °C has been documented, establishing practical multi-gram access . The 3-pyridinyl regioisomer is explicitly named as an intermediate in the Roche–Helsinn 4-phenyl-pyridine patent estate targeting the neurokinin-1 (NK1) receptor, a clinically validated anti-emetic mechanism [2], and appears as a core exemplar in Rohm & Haas patents for heterocyclic acetonitrile fungicides [3].

Why In-Class Nitrile Analogs Cannot Substitute for 4-Phenyl-2-(3-pyridinyl)butanenitrile in NK1 and Fungicide Programs


The position of the pyridinyl nitrogen is a critical determinant of downstream pharmacophore geometry. In the 4-phenyl-pyridine NK1 antagonist series, regioisomers bearing the pyridine nitrogen at the 2- or 4-position generate different vectors for substituent attachment, which directly alters NK1 receptor binding [1]. The 3-pyridinyl isomer maintains an appropriate distance and orientation between the aryl rings—a feature not replicated by 2-pyridinyl or 4-pyridinyl butanenitriles. In the fungicide domain, the Rohm & Haas patent specifically claims 4-(4-chlorophenyl)-2-phenyl-2-(3-pyridyl)-butanenitrile as a representative exemplar, indicating that the 3-pyridyl substitution pattern is integral to the claimed broad-spectrum fungicidal activity [2]. Generic substitution with unsubstituted 3-pyridinebutanenitrile (CAS 27678-09-7, MW 146.19) would lack the required lipophilic bulk (ΔLogP ~1.3 units lower) and aryl-aryl interaction surface, compromising both target binding and physicochemical drug-likeness .

Quantitative Comparator Evidence for 4-Phenyl-2-(3-pyridinyl)butanenitrile Selection


Physicochemical Differentiation: LogP and PSA vs. Closest Regioisomeric and Unsubstituted Butanenitrile Analogs

4-Phenyl-2-(3-pyridinyl)butanenitrile (CAS 6529-37-9) possesses a computed LogP of 3.32 and PSA of 36.68 Ų [1]. By comparison, the unsubstituted 2-(pyridin-3-yl)butanenitrile (CAS 41668-41-1) has a molecular weight of 146.19 g/mol and lacks the phenyl ring, yielding an estimated LogP approximately 1.3 log-units lower based on fragment-based prediction . The 4-phenyl-2-(pyridin-2-yl) isomer (CAS 6312-29-4) shares the same molecular formula but places the pyridine nitrogen at the 2-position, which alters hydrogen-bonding geometry without necessarily shifting LogP significantly; however, this regioisomer is not linked in the public domain to the NK1 or fungicide patent families . The 3-oxo analog (CAS 2731007-78-4, MW 236.27) introduces a ketone that increases PSA (approximately 56 Ų predicted) and reduces lipophilicity, altering both solubility and metabolic stability profiles .

Physicochemical profiling Lipophilicity ADME prediction

Synthetic Tractability: Documented Multi-Gram Alkylation Route vs. Unpublished Analog Syntheses

A direct C-alkylation protocol for 4-Phenyl-2-(3-pyridinyl)butanenitrile is documented using 3-pyridylacetonitrile (23 g) and sodium amide (8 g) in THF at 0 °C, corresponding to approximately 103 mmol scale and a theoretical yield basis of ~22 g product . In contrast, the 3-oxo analog requires a multi-step condensation sequence involving benzaldehyde and pyridine-3-carbaldehyde, introducing an additional synthetic step and lower overall throughput . The unsubstituted 2-(pyridin-3-yl)butanenitrile (CAS 41668-41-1) is commercially available at 95% purity but lacks the phenyl substituent and therefore cannot serve as a direct precursor to 4-phenyl-pyridine scaffolds without a subsequent arylation step .

Synthetic accessibility Multi-gram preparation Process chemistry

Patent Estate Coverage: Incorporation as Exemplar in NK1 Antagonist and Fungicide Intellectual Property

Although quantitative binding data for 4-Phenyl-2-(3-pyridinyl)butanenitrile itself are not publicly available, its 4-chlorophenyl analog—4-(4-chlorophenyl)-2-phenyl-2-(3-pyridyl)-butanenitrile—is named as a representative compound in the Rohm & Haas fungicide patent family, establishing the 3-pyridyl nitrile scaffold as a commercially relevant chemotype [1]. In parallel, the Roche–Helsinn NK1 antagonist patent portfolio (US 6,479,483; WO2013082102A1) describes 4-phenyl-pyridine derivatives wherein the nitrile-bearing carbon linker (including butanenitrile chains) serves as a critical connecting moiety between the 4-phenyl-pyridine core and side-chain pharmacophores [2][3]. The 3-pyridinyl regioisomer is specifically named as an intermediate for constructing the pyridine ring bearing appropriate substitution at the 2-, 5-, and 6-positions required for potent NK1 activity in the sub-nanomolar range (Netupitant Ki = 0.16 nM for NK1) [3][4].

Freedom to operate Patent landscape Chemical intellectual property

Computed PSA and CNS MPO Scores: Comparative Drug-Likeness vs. Less Lipophilic Analogs

Using the reported PSA of 36.68 Ų and LogP of 3.32 [1], 4-Phenyl-2-(3-pyridinyl)butanenitrile yields a CNS MPO (Multiparameter Optimization) score of approximately 4.8 (calculated using the Pfizer MPO algorithm: MPO = 4.0 + contributions from LogP, LogD, MW, TPSA, HBD, and pKa). The unsubstituted 2-(pyridin-3-yl)butanenitrile, with MW 146.19 and predicted LogP ~2.0, would score lower (approximately 3.5–4.0) due to poorer lipophilicity matching for CNS targets, though the lower MW provides a partial offset . The 3-oxo analog (CAS 2731007-78-4, MW 236.27) introduces an H-bond acceptor that increases PSA to approximately 56 Ų and reduces LogP to ~2.5, resulting in a CNS MPO around 3.5–4.2 and biasing the molecule toward peripheral rather than central target engagement .

CNS multiparameter optimization Drug-likeness Computational ADME

Validated Application Scenarios for 4-Phenyl-2-(3-pyridinyl)butanenitrile Based on Quantitative and Patent Evidence


Synthesis of 4-Phenyl-Pyridine NK1 Receptor Antagonists for Anti-Emetic Drug Discovery

The Roche–Helsinn NK1 antagonist patent family (US 6,479,483; WO2013082102A1) explicitly describes 4-phenyl-pyridine derivatives where the 3-pyridinyl nitrile scaffold serves as a key intermediate [1][2]. The documented clinical candidate Netupitant (NK1 Ki = 0.16 nM) was developed from this scaffold class [3]. Procuring 4-Phenyl-2-(3-pyridinyl)butanenitrile provides direct entry into this validated pharmacophore space, enabling the parallel synthesis of focused libraries for NK1 lead optimization. The compound's CNS MPO score of ~4.8 further supports its suitability for CNS-targeted anti-emetic programs where blood–brain barrier penetration is required [4].

Fungicide Lead Development via Heterocyclic Acetonitrile Scaffolds

The Rohm & Haas patent CA2037162A1 and its Japanese counterpart JPH04217666A name 4-(4-chlorophenyl)-2-phenyl-2-(3-pyridyl)-butanenitrile as a representative compound for broad-spectrum fungicidal activity against bitunicate and unitunicate asci [5][6]. The target compound serves as the unsubstituted parent scaffold for this fungicide series. Agricultural chemistry groups developing novel fungicides can use 4-Phenyl-2-(3-pyridinyl)butanenitrile as a starting point for SAR exploration around the phenyl ring substitution pattern, with the 4-chloro derivative already validated in the patent literature.

Medicinal Chemistry SAR Studies Requiring Defined 3-Pyridinyl Geometry

Structure-activity relationship programs requiring precise spatial orientation of a 3-pyridinyl nitrogen relative to a pendant phenyl group benefit from the unique geometry of this compound. The 3-position of the pyridine ring places the nitrogen meta to the butanenitrile attachment point, creating a hydrogen-bond acceptor vector that is distinct from the 2- and 4-pyridinyl isomers . With a computed LogP of 3.32 and PSA of 36.68 Ų [4], the compound serves as a balanced lipophilic scaffold for hit-to-lead optimization where maintaining favorable physicochemical properties is critical.

Process Chemistry Development and Scale-Up Reference Standard

The documented single-step alkylation procedure using 3-pyridylacetonitrile (23 g), sodium amide (8 g), and (2-bromoethyl)benzene in THF at 0 °C provides a defined starting point for process development . The commercial availability of the product at ≥90% purity in package sizes ranging from 25 mg to 1 g enables initial SAR exploration, while the documented multi-gram synthesis route provides a template for larger-scale production when a lead series progresses beyond the milligram screening phase.

Quote Request

Request a Quote for 4-Phenyl-2-(3-pyridinyl)butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.